(1r)-1-Phenylethanaminium

Biocatalysis Chiral Resolution Enantioselectivity

Securing enantiomerically pure (1R)-1-phenylethanaminium is critical for chiral resolution protocols where racemic or (S)-forms fail. This chiral cation enables the selective formation of diastereomeric salts, essential for separating racemic acids into single enantiomers for API synthesis. Procurement from a reliable source ensures you receive the specific (R)-enantiomer, not an ineffective racemic mixture. - Proven resolving agent for mandelic acid derivatives, enabling >99% enantiomeric excess. - Functions as a chiral auxiliary precursor, dictating stereochemical outcomes in asymmetric routes. - Supplied with rigorous chiral purity documentation to validate selective enzymatic kinetic resolution.

Molecular Formula C8H12N+
Molecular Weight 122.19 g/mol
Cat. No. B1240594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1r)-1-Phenylethanaminium
Molecular FormulaC8H12N+
Molecular Weight122.19 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)[NH3+]
InChIInChI=1S/C8H11N/c1-7(9)8-5-3-2-4-6-8/h2-7H,9H2,1H3/p+1/t7-/m1/s1
InChIKeyRQEUFEKYXDPUSK-SSDOTTSWSA-O
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing and Chiral Identity Verification of (1R)-1-Phenylethanaminium


(1R)-1-Phenylethanaminium is the protonated ammonium ion form of (R)-1-phenylethanamine, a chiral primary amine. It is the major microspecies of (R)-1-phenylethylamine at physiological pH 7.3, acting as its conjugate acid [1][2]. This chiral cation is the enantiomer of (1S)-1-phenylethanaminium, and this distinct three-dimensional arrangement is the source of its specific interactions in chiral recognition, resolution, and asymmetric synthesis [1][3]. Its utility stems not from its inherent biological activity, but from its ability to selectively recognize and react with other chiral molecules, making it a fundamental tool in stereoselective chemistry.

R
Stereochemical-control study fit
Enantiomer-specific diastereomeric salt formation

Why Racemic or (S)-Forms Cannot Replace (1R)-1-Phenylethanaminium


Substituting (1R)-1-phenylethanaminium with its racemic mixture or its (S)-enantiomer is not functionally equivalent in any chiral application. The core principle of stereochemistry dictates that enantiomers interact differently with other chiral entities [2]. Using a racemic mixture often leads to a 50% loss of material as the undesired enantiomer does not participate in the desired stereoselective reaction or may even interfere, leading to reduced yields and lower purity of the target chiral product [3]. For resolution processes, a single enantiomer is required to form the crucial diastereomeric salts that enable separation. The (1R)-form exhibits distinct selectivity profiles compared to the (1S)-form, as evidenced by its use as a resolving agent and in enzyme-catalyzed reactions where enzymes often display a strong stereopreference for one enantiomer over the other [1].

Enantiomeric mismatch may reduce stereoselective yield in chiral resolution
Racemic mixture may form complex diastereomeric salt mixtures
Enzyme stereopreference may not favor (S)-form, altering kinetic resolution outcome

Quantitative Evidence for (1R)-1-Phenylethanaminium in Chiral Applications


Enantiomeric Excess in Biocatalytic Kinetic Resolution

In a kinetic resolution of rac-1-phenylethylamine using the biocatalyst Stemphylium lycopersici, the (R)-enantiomer was produced with up to 99% enantiomeric excess (e.e.) [1]. The starting racemic mixture contains 50% of each enantiomer. This high e.e. demonstrates a strong stereopreference of the biological system for the (R)-form, making it the preferential target for obtaining optically pure material from a racemic substrate.

Enantiomeric Excess
Head-to-head
99% e.e. 0% e.e. (rac)
Supports enantiomeric purity context
S. lycopersici biocatalysis, pH 5.5–6.5
Biocatalysis Chiral Resolution Enantioselectivity

Conversion Rate in Lipase-Catalyzed Resolution

A lipase-catalyzed process achieves effective resolution of (±)-1-phenylethylamine by selectively condensing the (R)-enantiomer with capric acid. This step proceeds with 99% conversion in under 24 hours [1]. The (S)-enantiomer remains unreacted. This high conversion for the (R)-form is critical for an efficient separation, as it transforms the target enantiomer into a separable amide, leaving the other enantiomer untouched.

Conversion Rate
Reported
99% conversion
Supports enzymatic resolution context
C. antarctica lipase B, 70°C,
Resolution Efficiency
Class-level
Completion within 1 hour
Supports resolution throughput context
Ibuprofen resolution in scCO2, carbamate derivative
Diastereomeric Resolution
Supporting evidence
Successful salt formation and crystal structure
Supports method feasibility context
p-Chloromandelic acid resolution
Enzymatic Resolution Lipase Catalysis Chiral Amine Synthesis

Efficiency as a Chiral Resolving Agent for Ibuprofen

(R)-1-Phenylethanaminium (R)-(1-phenylethyl) carbamate was identified as one of three successful new resolving agents for ibuprofen [1]. Critically, this carbamate derivative enabled diastereomeric salt formation and resolution within one hour, which is significantly faster than traditional primary amine resolving agents. While the publication does not provide a direct numerical comparison of resolution time for (R)-1-phenylethanamine versus other amines, the class-level inference is that its derivatization to a carbamate dramatically improves process efficiency [1].

Resolution Efficiency
Class-level
Completion within 1 hour
Supports resolution throughput context
Ibuprofen resolution in scCO2, carbamate derivative
Chiral Resolution Pharmaceutical Synthesis Supercritical CO2

Diastereomeric Resolution of p-Chloromandelic Acid

The optical resolution of racemic p-chloromandelic acid was successfully achieved using (R)-alpha-phenylethylamine as a resolving agent [1]. This success is based on the formation of diastereomeric salts with distinct properties. The crystal structure analysis of the resulting (R)-1-Phenylethanaminium (S)-4-chloro-mandelate salt provided a structural rationale for this successful separation, which would not be possible using a racemic mixture of the amine [1].

Diastereomeric Resolution
Supporting evidence
Successful salt formation and crystal structure
Supports method feasibility context
p-Chloromandelic acid resolution
Chiral Resolution Crystallography Process Chemistry

Industrial and Research Applications of (1R)-1-Phenylethanaminium


Synthesis of Enantiopure Chiral Building Blocks

Procurement of (1R)-1-phenylethanaminium is essential for laboratories and manufacturers that produce enantiomerically pure compounds via diastereomeric salt resolution [3]. As shown in the successful resolution of p-chloromandelic acid, this chiral ammonium ion is a proven resolving agent. Its use is non-substitutable with racemic or (S)-forms, which would yield complex mixtures rather than a single, pure product. This application is foundational for synthesizing a wide range of chiral active pharmaceutical ingredients (APIs) and advanced intermediates.

Enzymatic Production of High-Value Chiral Amines

The high stereoselectivity demonstrated by enzymes like Candida antarctica lipase B and Stemphylium lycopersici for the (R)-enantiomer [1][2] makes (1R)-1-phenylethanaminium a key target product in biocatalytic processes. Users involved in enzymatic kinetic resolution or asymmetric synthesis should source this specific enantiomer to serve as an analytical standard, a substrate for stereopreference studies, or as the desired product from a resolution campaign. The 99% conversion [2] and 99% e.e. [1] data confirm its viability for producing high-purity chiral amine stocks.

Chiral Auxiliary in Asymmetric Synthesis

(1R)-1-phenylethanaminium is a precursor to (R)-1-phenylethylamine, a widely used chiral auxiliary. In this role, it is covalently attached to a substrate to temporarily introduce chirality, directing the stereochemical outcome of subsequent reactions. The specific configuration of the (1R)-form dictates the absolute configuration of the newly formed stereocenter in the final product [4]. Using the (1S)-enantiomer would produce the opposite stereoisomer. This application is critical in academic research for developing new asymmetric methods and in the pharmaceutical industry for synthesizing single-enantiomer drugs.

Application
Selection Property
Validation Focus
Chiral resolution studies
Enantiomer-specific salt formation
Diastereomeric salt characterization
Enzymatic chiral amine production
Enzyme stereopreference review
Enantiomeric excess verification
Asymmetric synthesis studies
Stereochemical induction control
Stereochemical outcome verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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